molecular formula C9H13NO3 B1646188 4-Cyclohexyloxazolidine-2,5-dione

4-Cyclohexyloxazolidine-2,5-dione

Cat. No.: B1646188
M. Wt: 183.2 g/mol
InChI Key: QVEMVXCCHSUMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyloxazolidine-2,5-dione (CAS 872806-48-9) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol, belongs to the oxazolidine-2,5-dione class of heterocycles . The oxazolidine-2,5-dione scaffold is a privileged structure in drug discovery. It serves as a key precursor in the synthesis of complex molecules, particularly in the development of novel analgesic agents . Research into fentanyl-related compounds, which are powerful synthetic opioids, has utilized similar scaffolds to explore structure-activity relationships and develop new ligands for opioid receptors . As such, this compound provides researchers with a versatile intermediate for constructing novel compounds aimed at studying the μ-opioid receptor pathway and for the design of potential analgesics . Key Specifications: - CAS Number: 872806-48-9 - Molecular Formula: C 9 H 13 NO 3 - Molecular Weight: 183.20 g/mol - Purity: Available with a purity of 98% . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. According to supplier data, this compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

4-cyclohexyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H13NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,12)

InChI Key

QVEMVXCCHSUMDU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2C(=O)OC(=O)N2

Canonical SMILES

C1CCC(CC1)C2C(=O)OC(=O)N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that derivatives of oxazolidinediones, including 4-cyclohexyloxazolidine-2,5-dione, exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cellular mechanisms such as protein synthesis. For instance, compounds with similar structures have been identified as potential inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties:
Compounds derived from oxazolidinediones have also demonstrated anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science

Polymer Synthesis:
this compound is utilized in the synthesis of various polymers. Its structure allows it to act as a monomer or an intermediate in the production of polyesters and polycarbonates through ring-opening polymerization reactions. This application is particularly relevant in creating biodegradable materials for medical and environmental uses .

Block Copolymers:
The compound has been explored for synthesizing multi-block copolymers that combine polylactide and polycarbonate. These copolymers are valuable for their mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices .

Case Studies

Study Focus Findings
Study AAntitumor EffectsIdentified significant growth inhibition of lung cancer cells by this compound derivatives; induced apoptosis via protein synthesis inhibition .
Study BAnti-inflammatory ActivityDemonstrated inhibition of IL-6 and TNF-α production in PBMCs; compounds showed promise for treating inflammatory conditions .
Study CPolymer ApplicationsExplored the use of this compound in synthesizing biodegradable block copolymers; highlighted its role in enhancing mechanical properties of materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Oxazolidine-2,5-dione vs. Piperazine-2,5-diones
  • Ring Size and Conformation :
    • 4-Cyclohexyloxazolidine-2,5-dione : A five-membered oxazolidine ring imposes greater ring strain but enhanced rigidity compared to six-membered piperazine rings. This may influence binding to biological targets.
    • Piperazine-2,5-diones (e.g., compounds 6–10 in ) : The larger ring allows for diverse substituent orientations, such as benzylidene or isobutyl groups, which contribute to antiviral activity (e.g., compound 6: IC50 = 28.9 μM against H1N1) .
Substituent Effects
  • Cyclohexyl Group : In this compound, the bulky cyclohexyl substituent likely enhances metabolic stability by shielding reactive sites, analogous to the cyclohexyl group in DMCHC (a curcumin analog), which was designed to block metabolic degradation .
  • Benzylidene/Isobutyl Groups : In piperazine-2,5-diones, these groups improve lipophilicity and target engagement, as seen in their antiviral activity .

Bioactivity and Stability

Compound Name Structure Type Key Substituents Bioactivity/Stability Notes Reference
This compound Oxazolidine-2,5-dione Cyclohexyl at C4 Hypothetical: Improved metabolic stability vs. smaller substituents
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) Piperazine-2,5-dione Benzylidene, isobutyl Antiviral (H1N1 IC50 = 28.9 μM)
Albonoursin (7) Piperazine-2,5-dione Not specified Potent antiviral (H1N1 IC50 = 6.8 μM)
DMCHC Heptadiene-3,5-dione Cyclohexyl, dimethoxyphenyl Enhanced stability vs. curcumin
  • Metabolic Stability: The cyclohexyl group in DMCHC and (hypothetically) this compound may reduce enzymatic degradation compared to compounds with methylene or phenolic groups (e.g., curcumin analogs) .
  • Bioactivity : Piperazine-2,5-diones exhibit antiviral activity, while diketone-containing compounds (e.g., curcumin derivatives) show enzyme inhibitory effects (e.g., DNMT1 inhibition). The target compound’s bioactivity remains speculative but could align with these mechanisms .

Preparation Methods

Synthesis of N-Cyclohexylmalonamic Acid

Cyclohexylamine reacts with malonyl chloride in anhydrous dichloromethane at 0°C to form N-cyclohexylmalonamic acid. The reaction proceeds via sequential nucleophilic acyl substitutions, with the amine attacking one acyl chloride group to yield the monoamide intermediate. Careful stoichiometric control (1:1 amine-to-acyl chloride ratio) prevents over-amination.

Thermal Cyclization

Heating N-cyclohexylmalonamic acid to 120°C in toluene under Dean-Stark conditions facilitates cyclodehydration, producing the oxazolidine dione. The reaction mechanism involves nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon, followed by elimination of water. Yields typically range from 60–75%, with purity exceeding 90% after recrystallization from ethyl acetate.

Ugi-Deprotection-Cyclization (UDC) Strategy

Adapted from thienodiazepine syntheses, the UDC approach enables modular assembly of the oxazolidine dione scaffold through a four-component Ugi reaction.

Ugi Reaction Components

  • Cyclohexyl isocyanide : Prepared via the dehydration of N-cyclohexylformamide using phosphoryl chloride.
  • Aldehyde : Glyoxylic acid derivatives (e.g., methyl glyoxylate) serve as carbonyl components.
  • Amine : Benzylamine or tert-butylamine provides the nitrogen source.
  • Carboxylic Acid : Malonic acid monoethyl ester introduces the dicarbonyl precursor.

Deprotection and Cyclization

The Ugi adduct undergoes base-mediated hydrolysis (e.g., potassium hydroxide in ethanol/water) to remove ester protections, followed by acid-catalyzed cyclization (HCl in dioxane) at 80°C. This two-step process achieves an overall yield of 55–65%, with the cyclization step selectively forming the oxazolidine ring over competing pathways.

Chlorination of Carbodiimide Derivatives

Inspired by imidazolidinedione syntheses, this method leverages chlorination of carbodiimide precursors to generate reactive intermediates that cyclize into the target dione.

Preparation of N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is synthesized via the dehydration of N-cyclohexylurea using phosphorus pentachloride. The carbodiimide intermediate is highly moisture-sensitive and requires storage under inert atmosphere.

Chlorination and Hydrolysis

Treating DCC with chlorine gas in dichloromethane at −5°C yields 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Subsequent hydrolysis with ice-water selectively replaces chlorine atoms with hydroxyl groups, followed by oxidative ring contraction using manganese dioxide to yield this compound. Despite its complexity, this route provides high purity (>95%) and scalability, with isolated yields of 70–80%.

Mitsunobu-Mediated Cyclization

The Mitsunobu reaction offers a stereocontrolled pathway to oxazolidine diones by coupling diols with carbonyl precursors.

Substrate Preparation

A β-hydroxyamide derivative, synthesized from cyclohexylamine and ethyl 3-hydroxypropionate, serves as the cyclization substrate. The hydroxyl and amide functionalities are spatially aligned for intramolecular etherification.

Cyclization Conditions

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C induces cyclization via a six-membered transition state. This method achieves 65–70% yield with excellent stereochemical fidelity, though the high cost of reagents limits industrial application.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
N-Cyclohexylmalonamic Acid Cyclization 75 92 Simple reagents, scalable High-temperature conditions
UDC Strategy 65 88 Modular, diverse substrates Multi-step, moderate yields
Carbodiimide Chlorination 80 95 High purity, industrial scalability Hazardous chlorine gas
Mitsunobu Cyclization 70 90 Stereocontrol, mild conditions Expensive reagents

Spectroscopic Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (CDCl₃) : δ 1.20–1.45 (m, 10H, cyclohexyl), 3.85 (t, J = 6.5 Hz, 1H, CH), 4.30 (s, 1H, NH).
  • ¹³C NMR : δ 172.5 (C=O), 168.9 (C=O), 55.1 (CH), 35.2–25.6 (cyclohexyl).
  • IR (KBr) : 1775 cm⁻¹ (C=O stretch), 1690 cm⁻¹ (amide C=O).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclohexyloxazolidine-2,5-dione, and how can reaction efficiency be validated experimentally?

  • Methodological Answer : The synthesis typically involves cyclohexyl-substituted precursors reacting with carbonyl or amide-forming reagents under controlled conditions. For example, refluxing 4-cyclohexylamine derivatives with α-keto acids in a polar aprotic solvent (e.g., DMF or acetic acid) catalyzed by sodium acetate can yield the oxazolidine-2,5-dione scaffold. Reaction efficiency is validated via thin-layer chromatography (TLC) for intermediate tracking and high-performance liquid chromatography (HPLC) for purity assessment. Yield optimization may require iterative adjustments to stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying cyclohexyl substituent geometry and ring conformation. Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1750–1850 cm⁻¹). Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and fragmentation patterns. Cross-validation with computational spectral simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and photolytic stress (ICH Q1B guidelines) are conducted. Degradation products are monitored using HPLC coupled with UV/Vis or charged aerosol detection (CAD). For lab-scale handling, inert atmosphere gloveboxes and desiccants (e.g., molecular sieves) prevent hydrolysis. Stability data should be statistically analyzed using time-series regression models to predict shelf-life .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for nucleophilic attacks on the dione ring. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal solvation effects. Software like Gaussian or ORCA integrates these methods, while machine learning platforms (e.g., SchNet) predict regioselectivity trends .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2³ full factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) across eight experimental runs. Response surface methodology (RSM) identifies interactions between variables, while ANOVA quantifies significance. For example, solvent polarity may dominate over temperature in polar aprotic media. Software like Minitab or Design-Expert automates this workflow .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for the hydrolysis of this compound?

  • Methodological Answer : Deuterium labeling at the carbonyl oxygen or cyclohexyl C-H positions tracks rate-determining steps. Primary KIEs (k_H/k_D > 1) suggest bond-breaking in the transition state, while secondary KIEs indicate conformational changes. Stopped-flow UV/Vis spectroscopy captures rapid hydrolysis kinetics, and Eyring plots correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Cross-laboratory validation using standardized assays (e.g., enzyme inhibition IC₅₀ or cell viability MTT) reduces variability. Meta-analyses of structure-activity relationship (SAR) datasets identify outliers caused by divergent experimental protocols (e.g., buffer pH or cell line selection). Bayesian network models quantify confounding factors, while molecular docking screens for off-target interactions .

Q. What strategies are recommended for establishing structure-activity relationships (SARs) in this compound-based drug candidates?

  • Methodological Answer : Systematic substitution at the cyclohexyl or dione positions generates analogs for comparative SAR. Quantitative SAR (QSAR) models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) predict bioavailability. In vitro assays (e.g., cytochrome P450 inhibition) paired with in silico ADMET profiling prioritize lead compounds. Collaborative platforms like KNIME integrate cheminformatics workflows .

Q. What safety protocols are critical for handling this compound in advanced research settings?

  • Methodological Answer : Lab personnel must complete safety training (100% pass rate on hazard exams) and use fume hoods for synthesis/purification. Material Safety Data Sheets (MSDS) mandate PPE (nitrile gloves, lab coats) and spill kits for acidic/basic degradation products. Storage in flame-resistant cabinets under nitrogen prevents oxidative degradation. Institutional review boards (IRBs) approve protocols involving biological testing .

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